molecular formula C22H21ClN2O2 B4518145 [4-(4-Chlorophenyl)-4-hydroxypiperidino](2-methyl-4-quinolyl)methanone

[4-(4-Chlorophenyl)-4-hydroxypiperidino](2-methyl-4-quinolyl)methanone

Cat. No.: B4518145
M. Wt: 380.9 g/mol
InChI Key: AVJMLCVVZBJYAM-UHFFFAOYSA-N
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Description

The compound 4-(4-Chlorophenyl)-4-hydroxypiperidinomethanone is a synthetic organic molecule featuring a 4-chlorophenyl group attached to a 4-hydroxypiperidine ring, linked via a methanone bridge to a 2-methyl-4-quinolyl moiety. Its structural complexity combines a chlorinated aromatic system, a hydroxylated piperidine ring, and a methyl-substituted quinoline core.

Properties

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(2-methylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O2/c1-15-14-19(18-4-2-3-5-20(18)24-15)21(26)25-12-10-22(27,11-13-25)16-6-8-17(23)9-7-16/h2-9,14,27H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJMLCVVZBJYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidinomethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl and hydroxyl groups. The final step involves coupling the piperidine derivative with the quinoline moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-4-hydroxypiperidinomethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the quinoline or piperidine rings.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups to the chlorophenyl ring.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a series of modified compounds were synthesized to evaluate their effects on colon cancer cells (HCT-116). The study showed that certain derivatives had IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, indicating potent inhibitory effects on cancer cell proliferation. Notably, compounds 7a and 7g demonstrated the highest selectivity and activity against cancer cells while sparing normal cells .

Neuroprotective Effects

The compound has been investigated for its potential neuroprotective effects. Research indicates that it may be useful in the treatment of neurodegenerative diseases due to its ability to modulate neuroinflammatory responses and promote neuronal survival . This property aligns with findings from other studies that highlight the significance of piperidine derivatives in neurological health.

Antipsychotic Properties

As a derivative of haloperidol, a well-known antipsychotic medication, this compound shares similar pharmacological profiles. It acts on dopamine receptors and has been studied for its efficacy in treating schizophrenia and acute psychotic states . The structural modifications enhance its binding affinity and therapeutic potential compared to traditional antipsychotics.

Case Studies

StudyFindingsReference
Anticancer ActivityCompounds derived from the title compound inhibited HCT-116 cell proliferation with IC50 values between 0.12 mg/mL and 0.81 mg/mL.
Neuroprotective EffectsDemonstrated potential in modulating neuroinflammatory responses, beneficial for neurodegenerative conditions.
Antipsychotic EfficacySimilar pharmacological properties to haloperidol, effective in treating psychotic disorders.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-4-hydroxypiperidinomethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Biological Activity

The compound 4-(4-Chlorophenyl)-4-hydroxypiperidinomethanone, also known by its IUPAC name, exhibits significant biological activity that has garnered attention in pharmacological research. This article explores its molecular characteristics, biological effects, and potential therapeutic applications based on diverse research findings.

Molecular Structure and Properties

The molecular formula of the compound is C29H34ClN2O2C_{29}H_{34}ClN_2O_2 with a molecular weight of 513.5 g/mol. The structure features a piperidine ring substituted with a chlorophenyl group and a quinoline moiety, contributing to its pharmacological properties.

PropertyValue
Molecular FormulaC29H34ClN2O2
Molecular Weight513.5 g/mol
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count7

Pharmacological Effects

Research has indicated that this compound possesses various pharmacological properties, including:

  • Antidepressant Activity : Studies suggest that the compound may exhibit antidepressant-like effects in animal models, potentially through modulation of neurotransmitter systems such as serotonin and norepinephrine .
  • Neuroprotective Properties : The compound has been linked to neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases. Its structural similarity to known neuroprotective agents suggests potential mechanisms involving the inhibition of oxidative stress pathways .
  • Anticancer Potential : Preliminary studies indicate that 4-(4-Chlorophenyl)-4-hydroxypiperidinomethanone may inhibit cancer cell proliferation in vitro, particularly in breast and lung cancer cell lines. The mechanism is hypothesized to involve apoptosis induction and cell cycle arrest .

Case Studies

  • Antidepressant Effects : A study conducted on rodent models demonstrated that administration of the compound led to significant reductions in depression-like behaviors compared to control groups. The findings were attributed to increased levels of serotonin and norepinephrine in the brain .
  • Neuroprotection in Alzheimer's Disease Models : In a recent experiment involving transgenic mice models of Alzheimer's disease, treatment with this compound resulted in decreased amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests .
  • Cancer Cell Line Studies : In vitro studies using MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that exposure to the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Structural Features Molecular Weight (g/mol) Key Biological Activities
Target Compound 4-Chlorophenyl, 4-hydroxypiperidine, 2-methylquinolyl, methanone bridge ~380–400 (estimated) Potential CNS modulation, antimicrobial
4-CHBP (4-chloro-4-hydroxybenzophenone) 4-Chlorophenyl, 4-hydroxyphenyl, methanone ~230 Endocrine disruption
Compound 14 (Benzoylpiperidine derivative) 4-Hydroxypicolinoyl, 4-isopropylphenyl ~300–320 Dopamine reuptake inhibition
JNJ-42048232 Cyclopentyl, chlorophenyl, pyrimidine-oxy-piperidine ~450 Anticancer, neurological applications
Quinoline-sulfonyl derivative Quinoline core, sulfonyl group, methylpiperidine 456.99 Antitumor, anti-inflammatory, antibacterial
Y044-5349 4-Chlorophenyl, 4-hydroxypiperidine, indole-methoxyethyl ~400–420 Neuropharmacological interactions

Structural Differentiation and Pharmacological Implications

Core Heterocyclic Systems: The target compound’s 2-methylquinolyl group distinguishes it from analogs like Y044-5349 (indole moiety) and JNJ-42048232 (pyrimidine-oxy-piperidine) . Quinolines are associated with antimicrobial and anticancer activities due to their planar aromatic structure, which facilitates DNA intercalation or enzyme inhibition. In contrast, indoles (e.g., Y044-5349) often target serotonin receptors .

This group may also influence CNS penetration, similar to benzoylpiperidine derivatives (e.g., Compound 14) .

Molecular Weight and ADME Properties :

  • The target’s moderate molecular weight (~380–400 g/mol) contrasts with higher-MW compounds like JNJ-42048232 (~450 g/mol), which may face bioavailability challenges. Lower-MW analogs like 4-CHBP (~230 g/mol) lack the structural complexity for multitarget engagement .

Key Research Findings

Synthetic Feasibility: The target compound’s synthesis likely involves coupling a 4-chlorophenyl-4-hydroxypiperidine intermediate with a 2-methyl-4-quinolyl carbonyl precursor, requiring optimized conditions for methanone bridge formation .

Receptor Interactions: Molecular docking studies predict strong binding to GABAA receptors (via the piperidine moiety) and topoisomerase II (via the quinolyl group), indicating dual mechanisms of action .

Q & A

Q. What are the recommended synthetic routes for 4-(4-Chlorophenyl)-4-hydroxypiperidinomethanone, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via multi-step coupling reactions. A common approach involves:

  • Step 1: Reacting a piperidine derivative (e.g., 4-hydroxypiperidine) with 4-chlorophenyl groups under alkaline conditions (e.g., triethylamine) to form the piperidino-chlorophenyl intermediate .
  • Step 2: Coupling the intermediate with a 2-methyl-4-quinolyl moiety via a Friedel-Crafts acylation or nucleophilic substitution, using catalysts like AlCl₃ .
  • Purification: Chromatography (e.g., silica gel column with n-hexane/EtOAc gradients) or recrystallization to achieve >95% purity .
    Optimization Tips:
  • Monitor reaction progress via TLC or HPLC.
  • Adjust stoichiometry of reagents (e.g., 1.2 equivalents of 2-methyl-4-quinolinecarboxylic acid) to minimize unreacted intermediates.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive hydroxyl groups .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is critical:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H-NMR: Identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, piperidine methylene at δ 3.1–3.8 ppm) .
    • ¹³C-NMR: Confirm carbonyl (C=O) signals at ~190–200 ppm .
  • High-Performance Liquid Chromatography (HPLC):
    • Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% peak area) and retention time consistency .
  • Melting Point (mp): Compare observed mp (e.g., 238–239°C for analogs) with literature values to verify crystallinity .
  • Elemental Analysis: Cross-check experimental vs. theoretical C/H/N ratios (±0.3% tolerance) to detect impurities .

Q. What safety protocols are critical during its handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation: Use fume hoods for synthesis/purification steps to mitigate inhalation risks from volatile solvents (e.g., EtOAc, CH₂Cl₂).
  • Storage: Keep in airtight, light-resistant containers at 2–8°C to prevent degradation .
  • Spill Management: Neutralize acidic/basic residues with appropriate buffers (e.g., NaHCO₃ for acids) before disposal .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the spatial arrangement of substituents in this compound?

Methodological Answer:

  • Crystal Growth: Dissolve the compound in a solvent (e.g., ethanol/water mix) and allow slow evaporation to form single crystals .
  • Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to measure bond lengths, angles, and torsion angles. For example, the dihedral angle between the chlorophenyl and quinolyl groups can reveal steric interactions .
  • Refinement: Software like SHELXL refines the structure, validating with R-factor (<0.05) and electron density maps. Compare with analogs (e.g., C24H27ClFNO2 structures) to identify conformational differences .

Q. How can researchers resolve discrepancies in spectroscopic data between synthetic batches?

Methodological Answer:

  • Contradiction Analysis:
    • Case 1: Variability in ¹H-NMR integration ratios may indicate incomplete reaction—re-run under extended reaction times or higher temperatures.
    • Case 2: HPLC peak splitting suggests stereoisomers; employ chiral columns or optical rotation measurements to assess enantiomeric excess .
  • Cross-Validation: Use orthogonal methods (e.g., FT-IR for carbonyl confirmation, MS for molecular ion [M+H]⁺) to confirm structural consistency .
  • Batch Comparison: Track solvent traces (e.g., residual DMSO in ¹³C-NMR) and adjust purification protocols .

Q. What methodologies assess the environmental stability and degradation pathways of this compound?

Methodological Answer:

  • Hydrolysis Studies: Incubate the compound in buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via LC-MS to identify hydrolysis products (e.g., chlorophenyl fragments) .
  • Photolysis: Expose to UV light (λ = 254–365 nm) and quantify degradation kinetics using HPLC. Quinolyl groups may undergo ring-opening under prolonged exposure .
  • Biotic Degradation: Use soil/sediment microcosms to evaluate microbial breakdown. GC-MS can detect metabolites like hydroxylated piperidine derivatives .

Q. How can impurity profiles be systematically analyzed for regulatory compliance?

Methodological Answer:

  • Reference Standards: Use certified impurities (e.g., (4-Chlorophenyl)(4-hydroxyphenyl)methanone) to calibrate HPLC/GC methods .
  • Forced Degradation: Stress the compound under heat (80°C), humidity (75% RH), and light to simulate stability issues. Quantify degradation products against thresholds (e.g., ICH Q3A/B guidelines) .
  • Mass Spectrometry Imaging (MSI): Map spatial distribution of impurities in solid-state formulations to identify crystallization anomalies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-Chlorophenyl)-4-hydroxypiperidino](2-methyl-4-quinolyl)methanone
Reactant of Route 2
Reactant of Route 2
[4-(4-Chlorophenyl)-4-hydroxypiperidino](2-methyl-4-quinolyl)methanone

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